![molecular formula C17H21N3O B2551448 3-[(1-Benzylpiperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one CAS No. 2176124-75-5](/img/structure/B2551448.png)
3-[(1-Benzylpiperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step reactions, including one-pot synthesis methods. For example, a novel one-pot synthesis approach was used to create a heterocyclic compound with a pyrazolopyrimidinone core, which was then characterized using various spectroscopic methods and X-ray diffraction . Another study reported the oxidation of Biginelli-type dihydropyrimidinone scaffolds using (diacetoxyiodo)benzene, leading to the formation of substituted pyrimidine derivatives . These methods highlight the versatility of synthetic approaches in creating complex heterocyclic structures.
Molecular Structure Analysis
The molecular structure of related compounds is often elucidated using single-crystal X-ray diffraction, which provides precise geometric parameters. Density functional theory (DFT) calculations are also commonly employed to optimize the molecular geometry and predict various properties such as vibrational wavenumbers and chemical shifts . These studies provide a deep understanding of the molecular conformation and stability of the compounds.
Chemical Reactions Analysis
The chemical reactivity of heterocyclic compounds can be influenced by their molecular structure. For instance, the presence of substituents on the dihydropyrimidinone core can lead to different reactivity patterns. In one study, the benzylation and nitrosation of a pyrimidinone derivative led to the formation of polymorphs and nitrosopyrimidinone compounds . These reactions demonstrate the chemical versatility of the dihydropyrimidinone scaffold.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds are closely related to their molecular structure. For example, the presence of an intramolecular hydrogen bond can stabilize the molecular conformation, as seen in the crystal structure of a triazolyl-pyrimidinone derivative . Theoretical calculations can also predict properties such as molecular electrostatic potential, frontier molecular orbitals, and non-linear optical properties, which are important for understanding the behavior of these compounds under different conditions .
Relevant Case Studies
Several of the studies provided include preliminary biological evaluations of the synthesized compounds. For instance, a thiazolopyrimidinone derivative was synthesized and evaluated for its binding affinity to the fractalkine receptor, although it did not display specific binding . Another study reported the synthesis of naphthyridinone derivatives with potential antitumor activity, with one compound showing remarkable activity against various cancer cell lines . These case studies illustrate the potential of heterocyclic compounds in drug discovery and development.
科学的研究の応用
Synthesis and Chemical Properties
The compound 3-[(1-Benzylpiperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one is involved in the synthesis of new chemical entities with potential biological activities. For instance, its derivatives have been synthesized through various chemical reactions, showcasing the compound's versatility in creating pharmacologically relevant molecules. The one-pot reaction of 1-benzylpiperidin-4-one with different nitriles in the presence of triflic anhydride affords substituted tetrahydropyrido[4,3-d]pyrimidines, indicating its utility in synthesizing complex pyrimidine structures (Herrera, Martínez‐Álvarez, Chioua, & Almy, 2006). These derivatives can be easily converted into dimethoxy and dicarbonyl derivatives, expanding the range of potential applications in drug discovery and development.
Biological Applications
The compound and its derivatives have been explored for their potential in treating various diseases, including cancer and Alzheimer's disease. For example, pyrimidin-4-one derivatives exhibit promising antitumor activity. The microwave-assisted synthesis of pyrimido[4,5-b][1,6]naphthyridin-4(3H)-ones showed remarkable activity against cancer cell lines, highlighting the antitumor potential of these compounds (Insuasty, Becerra, Quiroga, Abonía, Nogueras, & Cobo, 2013). Additionally, derivatives of 3,4-dihydropyrimidin-4-one have been designed and synthesized as dual inhibitors of cholinesterase and Aβ-aggregation, targeting multiple pathological routes in Alzheimer's disease, which demonstrates the therapeutic versatility of these compounds (Mohamed, Zhao, Habib, Yang, & Rao, 2011).
Material Science and Catalysis
In material science, derivatives of 3,4-dihydropyrimidin-4-one have been synthesized and evaluated for their insecticidal and antibacterial potential, indicating the broad range of applications beyond pharmaceuticals. The synthesis of pyrimidine-linked pyrazole heterocyclics via microwave irradiative cyclocondensation demonstrates the compound's utility in generating materials with potential insecticidal and antibacterial properties (Deohate & Palaspagar, 2020).
特性
IUPAC Name |
3-[(1-benzylpiperidin-4-yl)methyl]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c21-17-6-9-18-14-20(17)13-16-7-10-19(11-8-16)12-15-4-2-1-3-5-15/h1-6,9,14,16H,7-8,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCECUBAUYAIPDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC=CC2=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1-Benzylpiperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-chloro-N2-[(1-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)methyl]pyridine-2,5-dicarboxamide](/img/structure/B2551365.png)
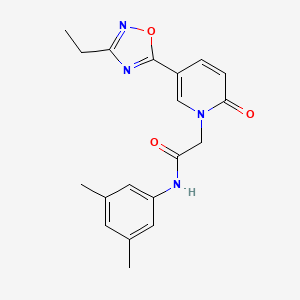
![(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2551368.png)
![2-[4-(3-chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2551373.png)
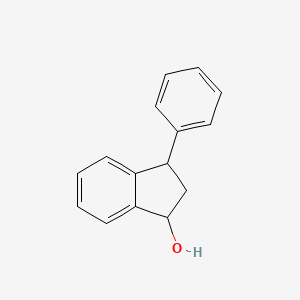
![ethyl 4-[6-fluoro-2-(4-methylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2551376.png)
![3-[1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropyl]benzoic acid](/img/structure/B2551377.png)
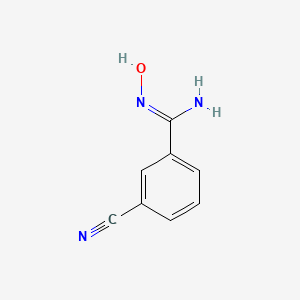
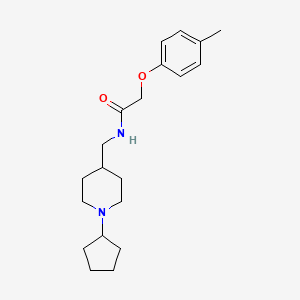

![1-(4-bromo-2-fluorophenyl)-4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2551384.png)
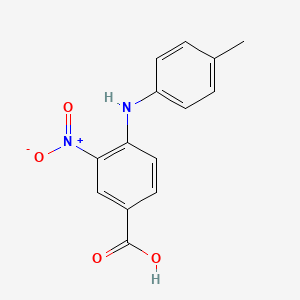
![(4,5-dibromo-2-thienyl){4-[(E)-3-phenyl-2-propenyl]piperazino}methanone](/img/structure/B2551387.png)
![2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2551388.png)